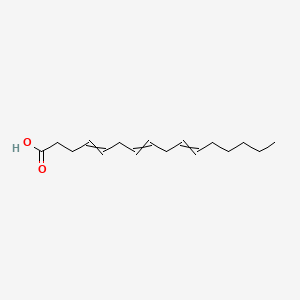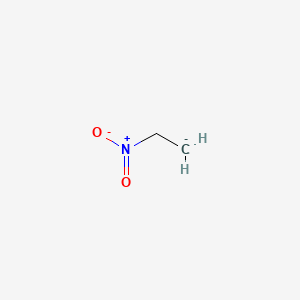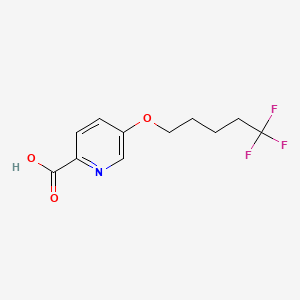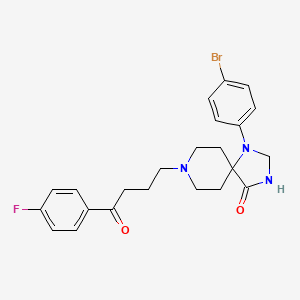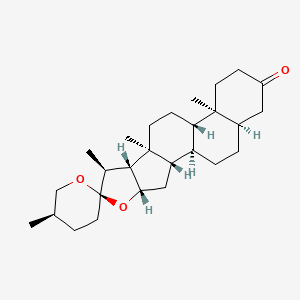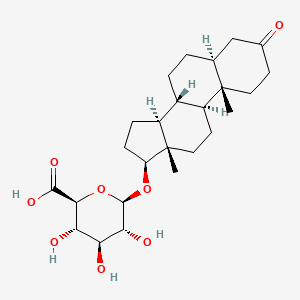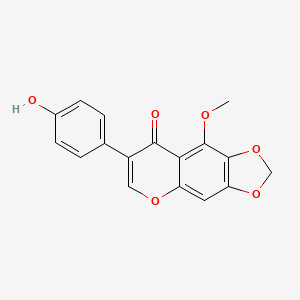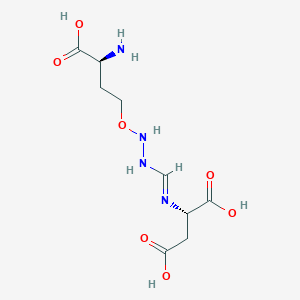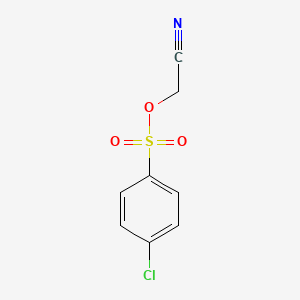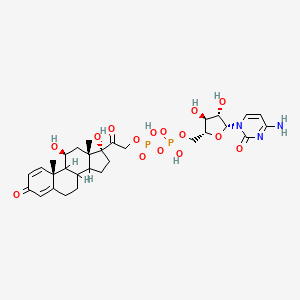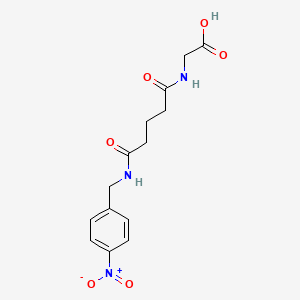
Para-nitrobenzyl glutaryl glycinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ces composés contiennent un alpha-aminoacide qui porte un groupe acyle à son atome d'azote terminal . L'ACIDE PARA-NITROBENZYL GLUTARYL GLYCINIQUE est caractérisé par sa structure unique, qui comprend un groupe nitrobenzyle, une partie acide glutarique et un résidu acide glycinique.
Méthodes De Préparation
La préparation de l'ACIDE PARA-NITROBENZYL GLUTARYL GLYCINIQUE implique plusieurs voies de synthèse et conditions de réaction. Une méthode courante implique la réaction du chlorure de para-nitrobenzyle avec l'anhydride glutarique pour former le para-nitrobenzyle glutarate. Cet intermédiaire est ensuite mis à réagir avec la glycine en présence d'un catalyseur approprié pour obtenir l'ACIDE PARA-NITROBENZYL GLUTARYL GLYCINIQUE . Les méthodes de production industrielles peuvent impliquer l'optimisation des conditions de réaction telles que la température, la pression et l'utilisation de solvants pour augmenter le rendement et la pureté.
Analyse Des Réactions Chimiques
L'ACIDE PARA-NITROBENZYL GLUTARYL GLYCINIQUE subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.
Réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Le groupe nitro peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent l'hydrogène gazeux, des catalyseurs comme le palladium sur carbone et des solvants comme l'éthanol. Les principaux produits formés à partir de ces réactions comprennent des dérivés aminés et des dérivés benzyliques substitués.
Applications de la recherche scientifique
L'ACIDE PARA-NITROBENZYL GLUTARYL GLYCINIQUE a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de construction dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les molécules biologiques et ses effets sur les processus cellulaires.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles et son rôle dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité
Mécanisme d'action
Le mécanisme d'action de l'ACIDE PARA-NITROBENZYL GLUTARYL GLYCINIQUE implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour interagir avec les protéines et les enzymes, inhibant ou modifiant potentiellement leur activité. Le groupe nitrobenzyle peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, conduisant à divers effets biologiques .
Applications De Recherche Scientifique
PARA-NITROBENZYL GLUTARYL GLYCINIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of PARA-NITROBENZYL GLUTARYL GLYCINIC ACID involves its interaction with specific molecular targets and pathways. It is known to interact with proteins and enzymes, potentially inhibiting or modifying their activity. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
L'ACIDE PARA-NITROBENZYL GLUTARYL GLYCINIQUE peut être comparé à d'autres composés similaires, tels que :
Nitrobenzènes : Composés contenant un groupe nitro attaché à un cycle benzénique.
Composés nitroaromatiques : Composés aromatiques avec un ou plusieurs groupes nitro.
N-acyl-amines : Composés contenant un groupe acyle attaché à une amine.
Amides d'acides carboxyliques secondaires : Amides dérivés d'acides carboxyliques secondaires.
Ce qui distingue l'ACIDE PARA-NITROBENZYL GLUTARYL GLYCINIQUE, c'est sa combinaison unique d'un groupe nitrobenzyle, d'une partie acide glutarique et d'un résidu acide glycinique, ce qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C14H17N3O6 |
|---|---|
Poids moléculaire |
323.30 g/mol |
Nom IUPAC |
2-[[5-[(4-nitrophenyl)methylamino]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H17N3O6/c18-12(2-1-3-13(19)16-9-14(20)21)15-8-10-4-6-11(7-5-10)17(22)23/h4-7H,1-3,8-9H2,(H,15,18)(H,16,19)(H,20,21) |
Clé InChI |
UCFVFUIGNWHAJJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)CCCC(=O)NCC(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)CCCC(=O)NCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


